1-Chloro-4-(3-chloropropyl)-3-fluorobenzene
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Overview
Description
1-Chloro-4-(3-chloropropyl)-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a chloropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(3-chloropropyl)-3-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 4-(3-chloropropyl)-3-fluorotoluene. The reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride (FeCl₃), to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(3-chloropropyl)-3-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring and the chloropropyl group can be replaced by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can direct electrophiles to specific positions on the ring, leading to substitution reactions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to form corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of 1-hydroxy-4-(3-hydroxypropyl)-3-fluorobenzene.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Reduction: Formation of 1-chloro-4-(3-chloropropyl)-3-fluorocyclohexane.
Scientific Research Applications
1-Chloro-4-(3-chloropropyl)-3-fluorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and resins to enhance their properties.
Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.
Environmental Chemistry: Studied for its behavior and fate in the environment, particularly its degradation pathways and potential impact on ecosystems.
Mechanism of Action
The mechanism of action of 1-chloro-4-(3-chloropropyl)-3-fluorobenzene involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The chlorine and fluorine atoms can act as leaving groups, allowing nucleophiles to attack the benzene ring or the chloropropyl group.
Electrophilic Attack: The electron-withdrawing effects of the chlorine and fluorine atoms can activate the benzene ring towards electrophilic attack.
Reductive Pathways: The compound can undergo reduction reactions, leading to the formation of less reactive hydrocarbons.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(3-chloropropyl)benzene: Lacks the fluorine atom, resulting in different reactivity and properties.
1-Fluoro-4-(3-chloropropyl)benzene: Lacks one chlorine atom, affecting its chemical behavior.
1-Chloro-4-(3-fluoropropyl)benzene: The fluorine atom is on the propyl group instead of the benzene ring, leading to different substitution patterns.
Uniqueness
1-Chloro-4-(3-chloropropyl)-3-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The combination of these halogens provides distinct electronic and steric effects, making it a valuable compound in various chemical applications.
Properties
Molecular Formula |
C9H9Cl2F |
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Molecular Weight |
207.07 g/mol |
IUPAC Name |
4-chloro-1-(3-chloropropyl)-2-fluorobenzene |
InChI |
InChI=1S/C9H9Cl2F/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2 |
InChI Key |
JAVFXKFVQFUQTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CCCCl |
Origin of Product |
United States |
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